2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a complex organic compound primarily studied for its potential therapeutic applications. Its molecular structure indicates significant interactions with biological targets, making it a candidate for further pharmacological research. The compound is classified under the category of imidazo[1,5-a]pyrazines, which are known for their diverse biological activities.
This compound can be found in various chemical databases and patent literature. It is synthesized and characterized in research settings, particularly in studies related to antiviral compounds and other therapeutic agents.
The compound belongs to the class of heterocyclic compounds, specifically imidazo[1,5-a]pyrazines. This classification highlights its structural features that contribute to its biological activity.
The synthesis of 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors followed by cyclization reactions to form the imidazo[1,5-a]pyrazine core.
The molecular formula of 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is . Its structural representation reveals a fused ring system characteristic of imidazo[1,5-a]pyrazines.
C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)C(F)(F)F.Cl
YRLZNNNTSUHMLO-UHFFFAOYSA-N
These details provide insight into the compound's chemical nature and potential reactivity.
The compound can undergo various chemical reactions typical for imidazo[1,5-a]pyrazines including:
Reactions are often monitored using techniques like thin-layer chromatography and high-performance liquid chromatography to assess purity and yield.
The mechanism of action for 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors involved in viral replication or cell signaling pathways.
Research indicates that similar compounds in this class may exhibit antiviral properties by inhibiting viral enzymes or modulating host immune responses.
2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride has potential applications in:
This compound represents a valuable asset in ongoing research aimed at developing new therapeutic agents.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7